N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-phenylpropanamide
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Overview
Description
N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-phenylpropanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a dimethylamino group, a p-tolyl group, and a phenylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-phenylpropanamide typically involves the following steps:
Formation of the Intermediate: The initial step may involve the reaction of p-tolyl ethylamine with dimethylamine under controlled conditions to form the intermediate compound.
Amidation Reaction: The intermediate is then reacted with 3-phenylpropanoic acid or its derivatives in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final amide product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-phenylpropanamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N-(2-(dimethylamino)ethyl)-3-phenylpropanamide: Lacks the p-tolyl group, which may affect its chemical properties and biological activity.
N-(2-(dimethylamino)-2-(p-tolyl)ethyl)acetamide: Has a shorter acyl chain, which may influence its reactivity and applications.
Uniqueness
N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-phenylpropanamide is unique due to the presence of both the p-tolyl and phenylpropanamide groups, which may confer distinct chemical and biological properties compared to similar compounds. Its specific structure allows for unique interactions and reactivity patterns, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-phenylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-16-9-12-18(13-10-16)19(22(2)3)15-21-20(23)14-11-17-7-5-4-6-8-17/h4-10,12-13,19H,11,14-15H2,1-3H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUHXEPOIOKXQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)CCC2=CC=CC=C2)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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